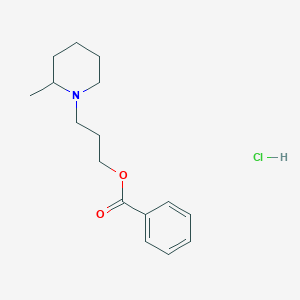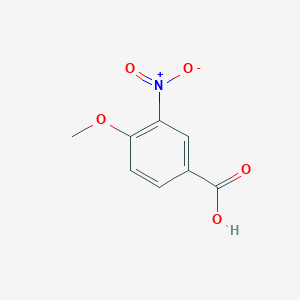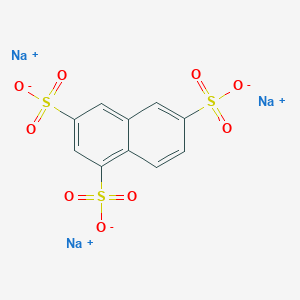
3-Methylpiperidine
Overview
Description
3-Methylpiperidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the piperidine ring. This compound is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
3-Methylpiperidine is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Piperidine derivatives are known to regulate multiple signaling molecules . This regulation can lead to various cellular changes, depending on the specific targets involved.
Biochemical Pathways
Piperidine derivatives have been found to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s worth noting that pyridine derivatives, including 3-methylpyridine, are environmental contaminants generally associated with processing fossil fuels . These compounds have also been detected at legacy wood treatment sites .
Biochemical Analysis
Biochemical Properties
3-Methylpiperidine plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine decarboxylase and primary-amine oxidase, which are involved in the biosynthesis of piperidine alkaloids . These interactions are essential for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have demonstrated antiproliferative and antimetastatic effects on cancer cells . These effects are mediated through the modulation of signaling pathways and gene expression, highlighting the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with various enzymes and proteins, leading to the modulation of their activity. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . These interactions at the molecular level are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound remains stable under specific conditions, but its degradation products can influence cellular functions over time . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and primary-amine oxidase, which play a role in the biosynthesis of piperidine alkaloids . These interactions can affect the metabolic flux and levels of various metabolites. The compound’s involvement in these pathways highlights its potential in modulating metabolic processes for therapeutic purposes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine can be synthesized through several methods. One common approach involves the gas-phase ring-closing reaction of 2-methyl-1,5-pentamethylene diamine in the presence of an alumino silica gel catalyst. The reaction is carried out at temperatures above 193°C, with optimal conditions being between 250°C and 300°C . Another method involves the reduction of 3-picoline using palladium acetate as a catalyst in tetrahydrofuran at 60°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. The process uses a molybdenum disulfide catalyst to facilitate the hydrogenation reaction, converting pyridine to piperidine and subsequently to this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
3-Methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs for treating conditions like chronic pain, hepatitis B, and neurological disorders.
Industry: It is used in the production of ionic liquids, which have applications in electrochemistry and as solvents for chemical reactions
Comparison with Similar Compounds
3-Methylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the methyl group at the third position.
2-Methylpiperidine: A similar compound with the methyl group attached to the second carbon atom.
4-Methylpiperidine: A derivative with the methyl group at the fourth position.
Uniqueness: The position of the methyl group in this compound influences its chemical reactivity and physical properties. For instance, the presence of the methyl group at the third position can affect the compound’s steric and electronic environment, making it more suitable for specific chemical reactions and applications compared to its isomers .
Properties
IUPAC Name |
3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Record name | 3-METHYLPIPERIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029195 | |
| Record name | 3-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
| Record name | 3-METHYLPIPERIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
626-56-2 | |
| Record name | 3-METHYLPIPERIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDI976OYAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methylpiperidine?
A1: this compound has a molecular formula of C6H13N and a molecular weight of 99.17 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound?
A2: this compound is commonly characterized using techniques like IR, EI-MS, and 1H-NMR spectroscopy. [, , , , ] These methods provide valuable information about its functional groups, molecular weight, and proton environment. [, , , , ]
Q3: Have computational methods been used to study this compound?
A3: Yes, ab initio and density functional theory (DFT) calculations have been employed to study the thermochemical properties of this compound. [] These calculations, specifically the G3MP2B3 method, show good agreement with experimental data, aiding in understanding the influence of the methyl group on the piperidine ring's stability and conformation. []
Q4: What is the significance of studying the conformational behavior of this compound?
A4: Understanding the conformational behavior, particularly the axial and equatorial preferences of the methyl group, is crucial for elucidating the molecule's interactions in biological systems and its potential as a building block for more complex molecules. []
Q5: How does the position of the methyl group on the piperidine ring influence the compound's properties?
A5: The position of the methyl group significantly impacts the physicochemical properties and reactivity of the molecule. For instance, 2-Methylpiperidine exhibits unique absorption behavior due to steric hindrance caused by the methyl group's proximity to the nitrogen atom. []
Q6: Can you elaborate on how the substitution on the piperidine ring influences the biodistribution of technetium-99m-nitrido complexes?
A6: Studies utilizing 99mTc-nitrido complexes of methylpiperidine dithioformate derivatives revealed that the position of the methyl substituent on the piperidine ring impacts biodistribution. [] These findings suggest potential for tailoring brain imaging agents by strategically modifying the piperidine ring. []
Q7: What are some applications of this compound derivatives?
A8: Derivatives of this compound are valuable building blocks in various applications. For example, they serve as precursors in the synthesis of: * Antibacterial and urease inhibitory 1,3,4-oxadiazole derivatives. []* Compounds exhibiting central nervous system (CNS) depressant activity. []* Potential cognitive enhancers targeting the GluA2 ligand-binding domain of AMPA receptors. []* Inhibitors of mammalian squalene epoxidase. []
Q8: Are there any studies on the use of this compound in carbon capture processes?
A9: Yes, this compound has been investigated as a potential absorbent in carbon capture processes. [] Its aqueous solutions exhibit liquid-liquid phase separation under specific conditions, potentially offering energy-efficient CO2 capture. []
Q9: How does the structure of this compound relate to its potential as a clathrate hydrate former?
A10: this compound, being a water-soluble isomer of C6H13N, has been identified as a new sH clathrate hydrate former. [] Its ability to form clathrate hydrates, especially under milder conditions than other known formers, makes it promising for applications requiring gas storage and transportation. []
Q10: Are there any ongoing research areas related to this compound?
A10: Research continues to explore the potential of this compound and its derivatives in various fields. Further investigations include:
- Optimizing the synthesis of this compound-based ionic liquids for electrochemical applications. [, ]
- Developing new synthetic routes for this compound derivatives with improved pharmacological properties. [, , , , ]
- Understanding the detailed interaction mechanisms of this compound derivatives with their biological targets. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















